Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate
Overview
Description
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It is also known as tert-butyl (4-bromophenyl)carbamate . This compound is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline .
Molecular Structure Analysis
The molecular structure of Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-bromophenyl group . The average mass of the molecule is 272.138 Da, and the monoisotopic mass is 271.020782 Da .Physical And Chemical Properties Analysis
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate has a density of 1.4±0.1 g/cm3 . Its boiling point is 281.1±23.0 °C . The melting point is reported to be 103-106 °C .Scientific Research Applications
- Application : It serves as a valuable building block for synthesizing biaryls. By reacting with pyridine or 3-benzaldehyde boronic acids, it affords biaryl compounds, which find applications in medicinal chemistry, materials science, and organic synthesis .
- Application : By modifying the substituents on the phenyl ring, scientists can create derivatives with specific pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities .
- Application : Researchers investigate its use as a ligand or precursor for metal complexes. These complexes could find applications in catalysis, optoelectronics, or materials with tailored properties .
- Application : Chemists utilize this compound as a starting material for constructing more complex molecules. It participates in reactions like nucleophilic substitutions, amidations, and rearrangements .
- Application : By assessing its effects on enzymes, receptors, or cellular processes, scientists gain insights into its potential as a pharmacological agent or probe molecule .
- Application : Scientists explore its use as a precursor for designing new pesticides or herbicides. The compound’s structure can be modified to enhance bioactivity and selectivity .
Suzuki Coupling Reactions
Drug Development and Medicinal Chemistry
Materials Science
Organic Synthesis
Biological Studies
Agrochemical Research
Mechanism of Action
Mode of Action
The compound is an N-(tert-butoxycarbonyl) [N-BOC] protected 4-bromoaniline . The presence of BOC protection makes it an ideal substrate for Suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Biochemical Pathways
It’s known that it can participate in suzuki coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds.
Action Environment
The compound is a solid at room temperature and should be stored in a cool, dry place under inert gas .
properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVQIDLQGUKRLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211096 | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate | |
CAS RN |
211314-91-9 | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211314-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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